molecular formula C7H15NO B14791608 Cyclopropanemethanol, 1-[(ethylamino)methyl]-

Cyclopropanemethanol, 1-[(ethylamino)methyl]-

Cat. No.: B14791608
M. Wt: 129.20 g/mol
InChI Key: ZZGAJLDPQBTNGS-UHFFFAOYSA-N
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Description

Cyclopropanemethanol, 1-[(ethylamino)methyl]- is a chemical compound with the molecular formula C7H15NO It is a derivative of cyclopropanemethanol, where an ethylamino group is attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanol, 1-[(ethylamino)methyl]- typically involves the reaction of cyclopropanemethanol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Cyclopropanemethanol, 1-[(ethylamino)methyl]- may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethanol, 1-[(ethylamino)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarbaldehyde, while reduction may produce cyclopropylmethanol.

Scientific Research Applications

Cyclopropanemethanol, 1-[(ethylamino)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropanemethanol, 1-[(ethylamino)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanemethanol: The parent compound, which lacks the ethylamino group.

    1-Cyclopropylethanol: A similar compound with a hydroxyl group attached to the cyclopropane ring.

    Cyclopropylmethanol: Another related compound with a hydroxyl group on the methylene carbon.

Uniqueness

Cyclopropanemethanol, 1-[(ethylamino)methyl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[1-(ethylaminomethyl)cyclopropyl]methanol

InChI

InChI=1S/C7H15NO/c1-2-8-5-7(6-9)3-4-7/h8-9H,2-6H2,1H3

InChI Key

ZZGAJLDPQBTNGS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CC1)CO

Origin of Product

United States

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